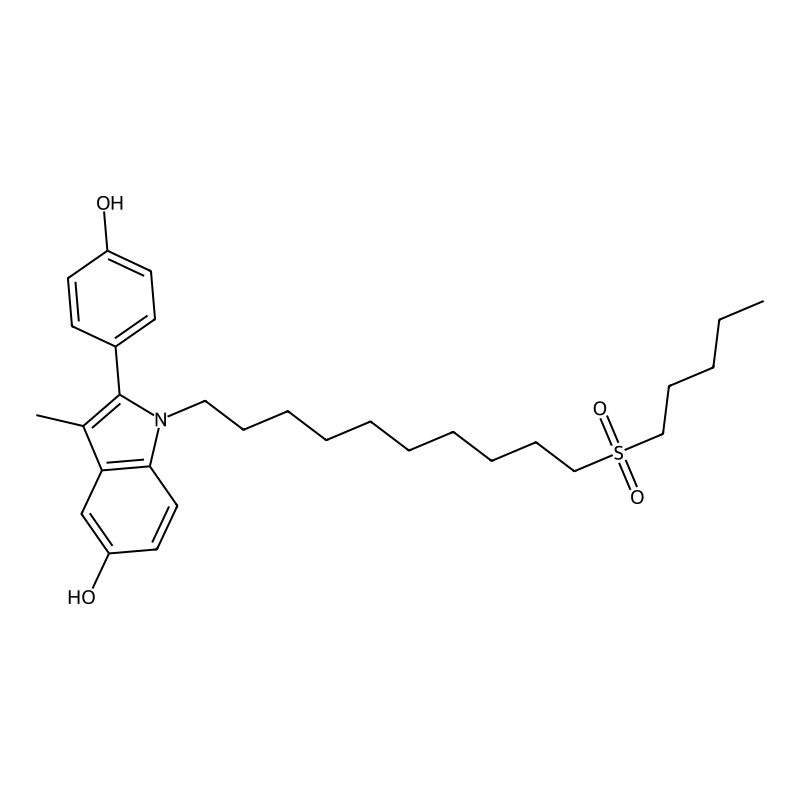CAS No.:1187594-09-7
Molecular Formula:C16H17N7O2S
Molecular Weight:371.4 g/mol
Availability:
In Stock
CAS No.:55079-83-9
Molecular Formula:C21H26O3
Molecular Weight:326.4 g/mol
Availability:
In Stock
CAS No.:83280-65-3
Molecular Formula:C14H8O4
Molecular Weight:240.21 g/mol
Availability:
In Stock
CAS No.:3785-01-1
Molecular Formula:C17H21IN2
Molecular Weight:380.27 g/mol
Availability:
In Stock
CAS No.:177583-70-9
Molecular Formula:C30H43NO4S
Molecular Weight:513.7 g/mol
Availability:
In Stock





